

Reproducibility of "1-Butanol, 4-(ethenyloxy)-" synthesis protocols

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Compound of Interest

Compound Name: 1-Butanol, 4-(ethenyloxy)-

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A Comparative Guide to the Synthesis of 1-Butanol, 4-(ethenyloxy)-

For researchers and professionals in drug development and chemical synthesis, the efficient and reproducible production of key building blocks is paramount. **1-Butanol, 4-(ethenyloxy)-**, also known as 4-hydroxybutyl vinyl ether (HBVE), is a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals. This guide provides a comparative overview of common synthesis protocols for this compound, presenting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method.

Quantitative Comparison of Synthesis Protocols

The selection of a synthesis protocol often depends on a balance of factors including yield, purity, reaction conditions, and catalyst cost. The following table summarizes the key quantitative data from two prominent methods for the synthesis of **1-Butanol, 4-(ethenyloxy)-**: the reaction of 1,4-butanediol with acetylene and the palladium-catalyzed transesterification.

Parameter	Acetylene-Based Method (KOH/DMSO)	Acetylene-Based Method (CsF/NaOH)	Palladium-Catalyzed Transesterification (General)
Starting Materials	1,4-butanediol, Acetylene	1,4-butanediol, Acetylene	1,4-butanediol, Ethyl vinyl ether
Catalyst	Potassium hydroxide (KOH)	Cesium fluoride (CsF), Sodium hydroxide (NaOH)	Palladium(II) acetate/1,10-phenanthroline
Solvent	Dimethyl sulfoxide (DMSO)	Not specified	Dichloromethane or THF
Temperature	Not specified	138-140 °C	Room Temperature
Pressure	Not specified	1.0-1.2 MPa (initial acetylene pressure)	Atmospheric
Reaction Time	Not specified	3 hours	24 hours
Crude Product Purity	81% [1]	Not specified	Not specified
Isolated Yield	Not specified	80% (total vinyl ethers) [2] [3]	40-75% (for various functionalized vinyl ethers) [4]
Key Byproducts	Cyclic acetals, Divinyl ether [1] [2] [3]	Divinyl ether, Cyclic acetals	Not specified

Experimental Protocols

Acetylene-Based Synthesis with KOH/DMSO

This method, detailed in patent CN101898939A, focuses on improving the yield and reducing byproducts through the use of dimethyl sulfoxide (DMSO) as a solvent and a phase-transfer catalyst.

Materials:

- 1,4-butanediol
- Acetylene gas
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Octadecyl trimethyl ammonium chloride (cationic surfactant, optional)
- Nitrogen gas

Procedure:

- In a suitable reactor, 1,4-butanediol is mixed with potassium hydroxide as the catalyst.
- Dimethyl sulfoxide is added to the mixture, with a suggested weight ratio of 1,4-butanediol to DMSO of 1:0.1-0.2.
- For further improvement of the reaction efficiency, a cationic surfactant such as octadecyl trimethyl ammonium chloride can be added (1,4-butanediol:surfactant ratio of 1:0.003-0.005 by weight).
- The reactor is purged with nitrogen, and a mixture of acetylene and nitrogen gas is introduced.
- The reaction is allowed to proceed under appropriate temperature and pressure conditions (not specified in detail in the provided source). The addition of DMSO is reported to increase the crude product content of 4-hydroxybutyl vinyl ether from 72% to 81% while reducing a cyclic acetal byproduct from 6% to about 4%.[\[1\]](#)

Palladium-Catalyzed Transesterification

This protocol is a general method for the synthesis of functionalized vinyl ethers, which can be adapted for **1-Butanol, 4-(ethenyloxy)-**. It offers the advantage of milder reaction conditions.

Materials:

- 1,4-butanediol
- Ethyl vinyl ether (EVE)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,10-phenanthroline
- Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF)
- Sodium sulfate (Na_2SO_4)

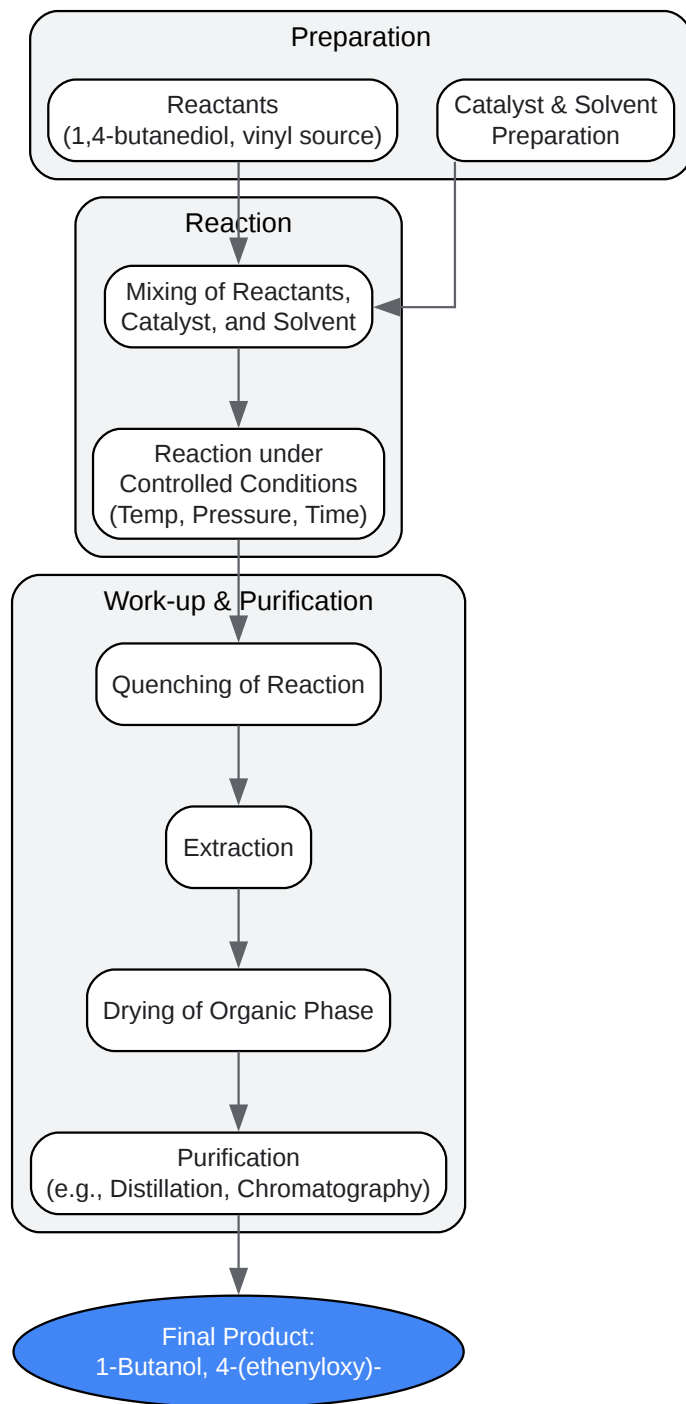
Procedure:

- The palladium catalyst is prepared in situ by dissolving palladium(II) acetate (e.g., 2 mol%) in dichloromethane.
- A solution of 1,10-phenanthroline (e.g., 1.5 equivalents relative to the palladium catalyst) in dichloromethane is added dropwise to the palladium solution. The mixture is stirred at room temperature for 30 minutes.
- A solution of 1,4-butanediol and a large excess of ethyl vinyl ether (e.g., 12 equivalents) in dichloromethane is then added to the catalyst solution.
- The reaction mixture is stirred at room temperature for 24 hours.
- Upon completion, the reaction is quenched by adding distilled water.
- The product is extracted with dichloromethane.
- The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield the product.

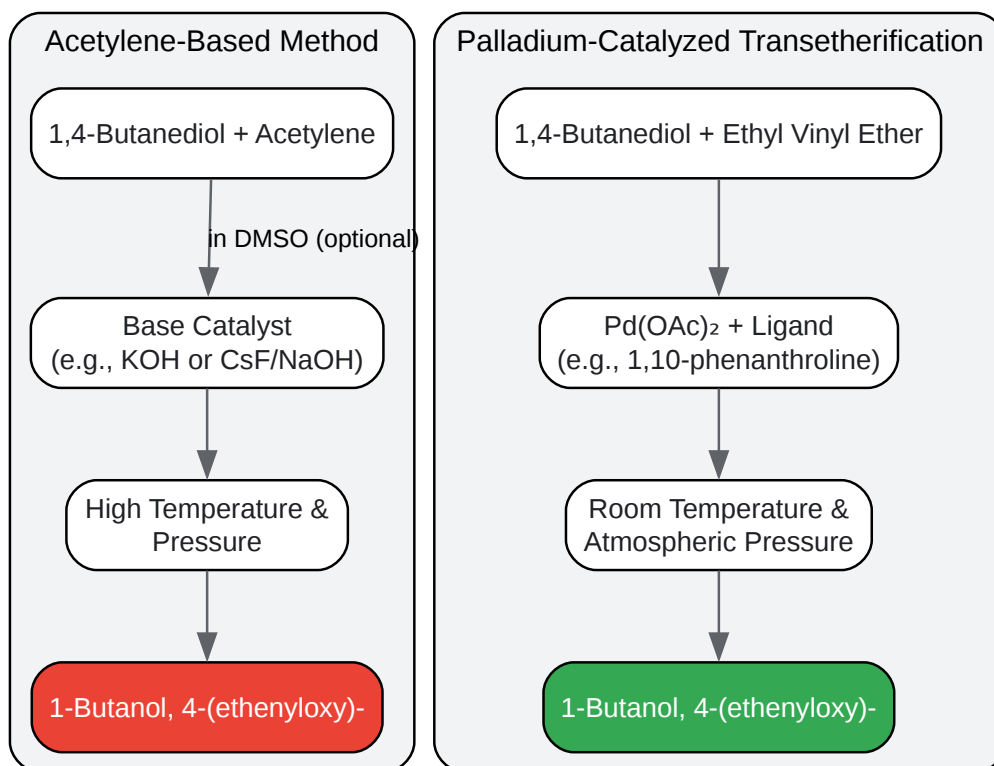
Visualizing the Synthesis Workflows

To better understand the logical flow and key stages of each synthesis protocol, the following diagrams have been generated.

General Workflow for 1-Butanol, 4-(ethenyloxy)- Synthesis



Comparison of Synthesis Routes



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